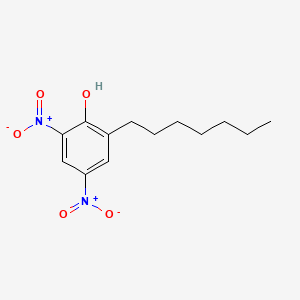
2-Heptyl-4,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-4,6-dinitrophenol is an organic compound belonging to the class of dinitrophenols. These compounds are characterized by the presence of two nitro groups (-NO2) attached to a phenol ring. This compound is known for its applications in various fields, including agriculture, medicine, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-4,6-dinitrophenol typically involves the nitration of heptylphenol. The process begins with the alkylation of phenol to introduce the heptyl group, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 4 and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nitration reaction safely. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Alkylated or acylated phenols
Wissenschaftliche Forschungsanwendungen
2-Heptyl-4,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular respiration and metabolic pathways.
Medicine: Investigated for its potential use in cancer treatment due to its ability to disrupt cellular energy production.
Industry: Utilized in the production of dyes, pesticides, and explosives
Wirkmechanismus
The primary mechanism of action of 2-Heptyl-4,6-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This compound disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation. The molecular targets include components of the electron transport chain, such as succinate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitrophenol
- 2,6-Dinitrophenol
- 4,6-Dinitro-orthocresol
- 2,4-Dinitroanisole
- 2,4-Dinitrobenzoic acid
Uniqueness
2-Heptyl-4,6-dinitrophenol is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties compared to other dinitrophenols. This alkyl chain increases the compound’s hydrophobicity, affecting its solubility and interaction with biological membranes. Additionally, the heptyl group can influence the compound’s reactivity and stability .
Eigenschaften
CAS-Nummer |
4099-66-5 |
|---|---|
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-heptyl-4,6-dinitrophenol |
InChI |
InChI=1S/C13H18N2O5/c1-2-3-4-5-6-7-10-8-11(14(17)18)9-12(13(10)16)15(19)20/h8-9,16H,2-7H2,1H3 |
InChI-Schlüssel |
CWHDBFWZTVSWCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



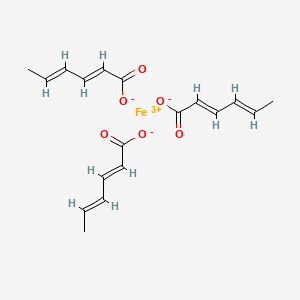
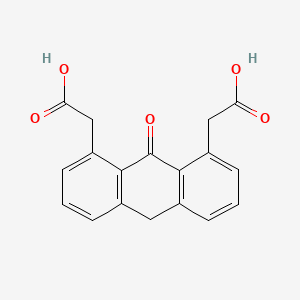

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
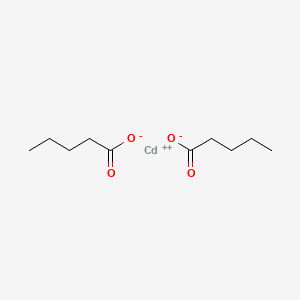
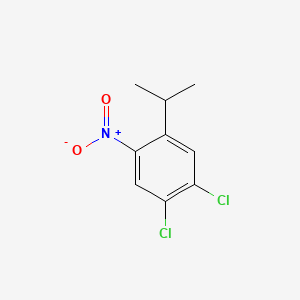
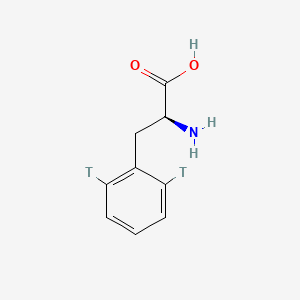
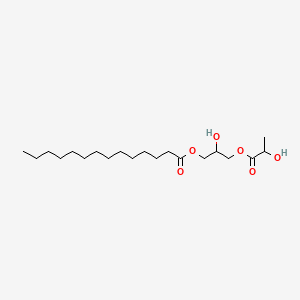
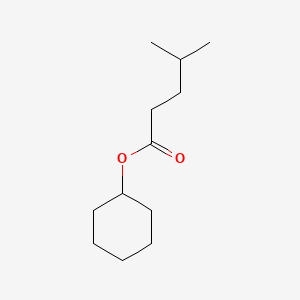
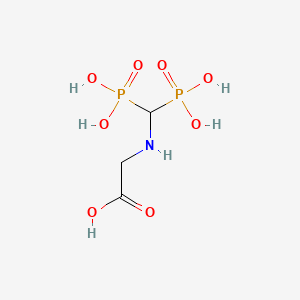
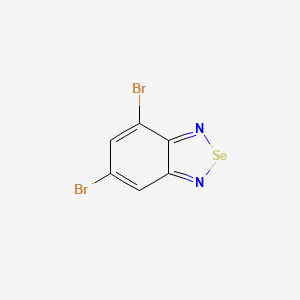
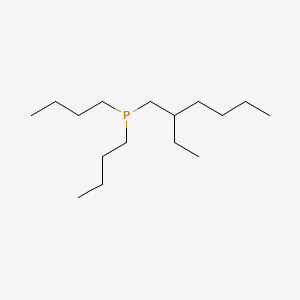
amino}benzoate](/img/structure/B12648503.png)
